N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
Description
This compound is a synthetic carboxamide derivative featuring a 5-chloroindole core linked to a tetrahydrothiophene sulfone and a tetrahydropyridazine ring. Its structural complexity arises from the integration of heterocyclic moieties, which are critical for modulating pharmacological properties such as receptor binding affinity, metabolic stability, and solubility. The 5-chloroindole moiety is a common pharmacophore in bioactive molecules, often associated with anticancer and antimicrobial activities . The sulfone group in the tetrahydrothiophene ring enhances polarity and oxidative stability, while the tetrahydropyridazine scaffold may contribute to enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C19H21ClN4O4S |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C19H21ClN4O4S/c20-13-1-2-16-15(9-13)12(10-22-16)5-7-21-19(26)17-3-4-18(25)24(23-17)14-6-8-29(27,28)11-14/h1-2,9-10,14,22H,3-8,11H2,(H,21,26) |
InChI Key |
ZTDFGGWUBKMOTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Indole Synthesis: Start with the synthesis of the 5-chloro-1H-indole-3-yl moiety. Various methods exist, including Fischer indole synthesis or electrophilic substitution of chloroaniline with chlorinating agents.
Thiophene Incorporation: Introduce the tetrahydrothiophene ring via cyclization reactions.
Pyridazine Formation: Construct the pyridazine ring, possibly through condensation reactions or cyclizations involving suitable precursors.
Industrial Production:: For large-scale production, optimization of these steps and efficient isolation methods would be crucial.
Chemical Reactions Analysis
Oxidation: The indole and thiophene rings may undergo oxidation under appropriate conditions.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: The chloro group can participate in substitution reactions.
Oxidants: KMnO4, CrO3, or PCC for oxidation.
Reducing Agents: NaBH4, LiAlH4 for reduction.
Substitution Reactions: Alkylating agents, nucleophiles.
Major Products:: The specific products depend on reaction conditions and regioselectivity. Potential products include derivatives with modified indole, thiophene, or pyridazine rings.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an anticancer agent due to the indole scaffold.
Antimicrobial Properties: Explore its activity against microbes.
Biological Studies: Assess its impact on cellular processes.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed studies are needed to elucidate its mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared motifs: indole derivatives , sulfone-containing heterocycles , and pyridazine/pyrazole carboxamides . Below is a detailed comparison using data inferred from literature and structural principles:
Table 1: Key Structural and Functional Comparisons
Structural Similarities and Divergences
- Indole Derivatives: The 5-chloroindole moiety is shared with compounds in and , which exhibit antioxidant and anticancer properties. However, the target compound replaces the thiocarbonohydrazide () or pyrrole () with a pyridazine-sulfone system, likely improving metabolic stability and altering target selectivity .
- Sulfone vs. Thiocarbonohydrazide: The sulfone group in the target compound provides greater oxidative resistance compared to the thiocarbonohydrazide in , which may degrade under reactive oxygen species (ROS)-rich environments .
Pyridazine vs. Pyrazole :
The tetrahydropyridazine ring in the target compound differs from the pyrazole in . Pyridazines are less common in agrochemicals but are explored in medicinal chemistry for kinase inhibition, whereas pyrazoles are prevalent in herbicides and insecticides due to their lipophilicity and stability .
Pharmacological and Chemical Implications
- Anticancer Potential: The indole core’s planar structure facilitates DNA intercalation or topoisomerase inhibition, as seen in isatin derivatives . The pyridazine-sulfone system may further enhance binding to ATP pockets in kinases, a hypothesis supported by analogs in .
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of indole derivatives and is characterized by its unique structural features that suggest various pharmacological properties.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of 368.8 g/mol. Its IUPAC name indicates the presence of several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClN2O3 |
| Molecular Weight | 368.8 g/mol |
| IUPAC Name | This compound |
| InChI Key | RAMKYQBRTLTLQZ-UHFFFAOYSA-N |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial , anticancer , and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Studies have demonstrated that derivatives of indole can inhibit cancer cell proliferation through various mechanisms:
- EGFR Inhibition : Certain derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The IC50 values for these compounds range from 29 nM to 78 nM against various cancer cell lines .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Derivative 3a | 68 | EGFR |
| Derivative 4a | 74 | EGFR |
| Derivative 5a | 78 | EGFR |
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways related to proliferation and apoptosis.
- Receptor Modulation : It likely interacts with various receptors influencing cellular responses to growth factors.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various biological assays:
- Antimicrobial Assays : A study reported the synthesis and evaluation of indole derivatives against multiple bacterial strains. The presence of the chloro group was correlated with enhanced antimicrobial activity .
- Anticancer Studies : Research indicated that compounds similar to N-[2-(5-chloro-1H-indol-3-yl)ethyl]-... exhibited significant antiproliferative activity against breast cancer cell lines . The mechanism was attributed to their ability to induce apoptosis and inhibit cell cycle progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
